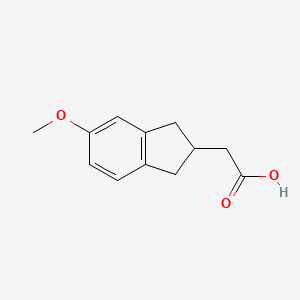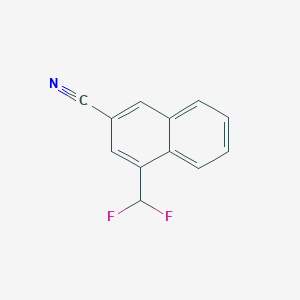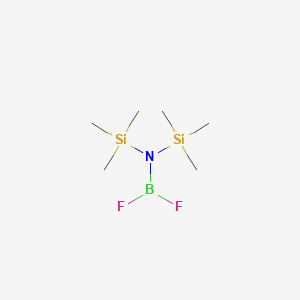
N-(Difluoroboranyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a compound of interest in the field of organosilicon chemistryThis compound is particularly noted for its use as a precursor in the preparation of SiB_xC_yN_z films, which are valuable in various high-temperature and high-strength applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine involves the reaction of bis(trimethylsilyl)amine with a fluoroboryl compound. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The identity of the compound is confirmed through elemental analysis, IR, and 1H NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine are not extensively documented, the compound’s synthesis can be scaled up using standard chemical manufacturing techniques. This includes maintaining precise reaction conditions and utilizing appropriate purification methods to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated substrates, which can be catalyzed by transition metals.
Common Reagents and Conditions
Common reagents used in reactions with N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine include trimethylchlorosilane and other silylating agents. These reactions are often carried out under anhydrous conditions to prevent hydrolysis of the sensitive silicon-boron bonds .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation reactions can yield various organosilicon compounds with modified functional groups .
Applications De Recherche Scientifique
N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several scientific research applications:
Mécanisme D'action
The mechanism by which N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves the interaction of its silicon and boron atoms with other chemical species. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of high-strength and thermally stable materials. The molecular targets and pathways involved in these reactions are primarily related to the formation of SiB_xC_yN_z networks .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This compound is also used in silylation reactions and shares some similarities in terms of its reactivity with hydroxyl groups.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another silylating agent that is commonly used in the derivatization of various functional groups.
Uniqueness
N-(Difluoroboryl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is unique due to the presence of both boron and silicon atoms, which imparts distinct properties such as high thermal stability and the ability to form robust ceramic materials. This sets it apart from other silylating agents that do not contain boron .
Propriétés
Numéro CAS |
2251-46-9 |
|---|---|
Formule moléculaire |
C6H18BF2NSi2 |
Poids moléculaire |
209.19 g/mol |
Nom IUPAC |
[[difluoroboranyl(trimethylsilyl)amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H18BF2NSi2/c1-11(2,3)10(7(8)9)12(4,5)6/h1-6H3 |
Clé InChI |
CSYYOGGATJIZDD-UHFFFAOYSA-N |
SMILES canonique |
B(N([Si](C)(C)C)[Si](C)(C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)
![2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-](/img/structure/B11894099.png)
![(1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene](/img/structure/B11894103.png)

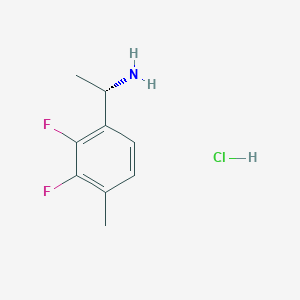
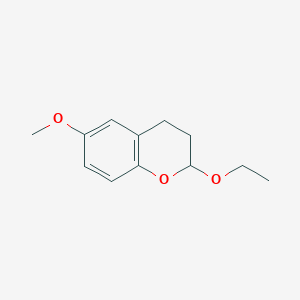

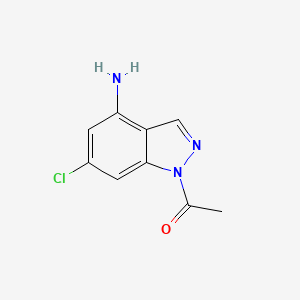


![1,3,4-Trimethylfuro[3,4-C]quinoline](/img/structure/B11894152.png)
